4-chloro-3-nitro-N-8-quinolinylbenzamide
Description
4-Chloro-3-nitro-N-8-quinolinylbenzamide is a synthetic benzamide derivative featuring a quinoline moiety substituted at the 8-position, a nitro group at the 3-position, and a chlorine atom at the 4-position of the benzamide ring.
Properties
IUPAC Name |
4-chloro-3-nitro-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-12-7-6-11(9-14(12)20(22)23)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWRGGQOBMGQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of 4-chloro-3-nitro-N-8-quinolinylbenzamide with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (3-NO₂) in the target compound enhances electron-withdrawing effects compared to 4-chloro (moderate electron withdrawal) in or 4-amino (electron-donating) in . This may reduce basicity and increase stability under acidic conditions.
- Lipophilicity: The chloro substituent in contributes to a higher logP (3.96), suggesting greater lipophilicity than the amino analog . The nitro group in the target compound likely further increases logP compared to , though solubility may decrease due to reduced polarity.
- Molecular Weight : The nitro group adds ~46 g/mol compared to , aligning with the trend seen in (304.73 vs. 282.73).
Role of Substituents in Bioactivity
- Quinoline Moiety: Present in all analogs, the quinoline ring is associated with metal chelation and antimicrobial activity. Its planar structure may enhance DNA intercalation or enzyme inhibition .
- However, nitro groups can also confer toxicity risks, necessitating careful optimization .
- Chloro vs. Amino Groups: The 4-chloro substituent in increases metabolic stability compared to the 4-amino group in , which may improve bioavailability but reduce hydrogen-bonding capacity .
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